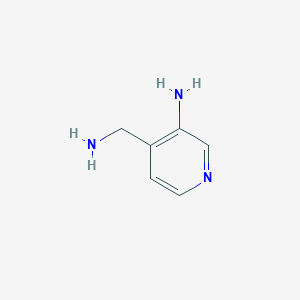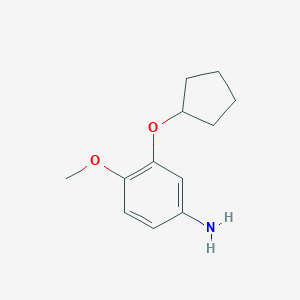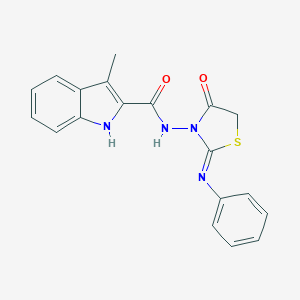
3-Methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a thiazolidinone derivative that has been synthesized through a multi-step process. The compound has been found to exhibit significant biological activity in various in vitro and in vivo studies.
作用機序
The mechanism of action of 3-Methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological activity through the inhibition of various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. Additionally, this compound has been found to interact with various proteins, including p53, Bcl-2, and caspases, which are involved in the regulation of cell proliferation and apoptosis.
Biochemical and physiological effects:
3-Methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide has been found to exhibit various biochemical and physiological effects. In cancer research, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, this compound has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disease research, this compound has been found to exhibit neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
The advantages of using 3-Methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide in lab experiments include its potent biological activity and its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. However, the limitations of using this compound in lab experiments include its complex synthesis method and its relatively high cost.
将来の方向性
There are several future directions for the research of 3-Methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide. These include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Studies to optimize the synthesis method of this compound to increase its yield and reduce its cost.
3. Studies to evaluate the efficacy of this compound in animal models of cancer, inflammation, and neurodegenerative diseases.
4. Studies to develop analogs of this compound with improved potency and selectivity.
5. Studies to evaluate the safety and toxicity of this compound in preclinical and clinical trials.
In conclusion, 3-Methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit significant biological activity in various in vitro and in vivo studies. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-Methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成法
The synthesis of 3-Methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide involves a multi-step process that includes the reaction of 2-bromo-1-methylindole with 2-aminobenzaldehyde to form 2-(1-methylindol-2-ylamino)benzaldehyde. This intermediate is then reacted with thiourea in the presence of a base to form 3-methyl-N-(2-(1-methylindol-2-ylamino)phenyl)-1,3-thiazolidine-2,4-dione. The final step involves the reaction of this intermediate with 4-chlorobenzoyl chloride to form 3-Methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide.
科学的研究の応用
3-Methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide has been found to exhibit significant biological activity in various in vitro and in vivo studies. This compound has been studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, this compound has been found to inhibit the production of inflammatory cytokines and reduce inflammation. In neurodegenerative disease research, this compound has been found to exhibit neuroprotective effects and improve cognitive function.
特性
CAS番号 |
148372-32-1 |
|---|---|
製品名 |
3-Methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide |
分子式 |
C19H16N4O2S |
分子量 |
364.4 g/mol |
IUPAC名 |
3-methyl-N-(4-oxo-2-phenylimino-1,3-thiazolidin-3-yl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H16N4O2S/c1-12-14-9-5-6-10-15(14)21-17(12)18(25)22-23-16(24)11-26-19(23)20-13-7-3-2-4-8-13/h2-10,21H,11H2,1H3,(H,22,25) |
InChIキー |
QKYSHDHRORROLS-UHFFFAOYSA-N |
SMILES |
CC1=C(NC2=CC=CC=C12)C(=O)NN3C(=O)CSC3=NC4=CC=CC=C4 |
正規SMILES |
CC1=C(NC2=CC=CC=C12)C(=O)NN3C(=O)CSC3=NC4=CC=CC=C4 |
同義語 |
3-methyl-N-(4-oxo-2-phenylimino-thiazolidin-3-yl)-1H-indole-2-carboxam ide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





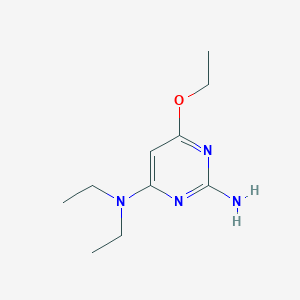
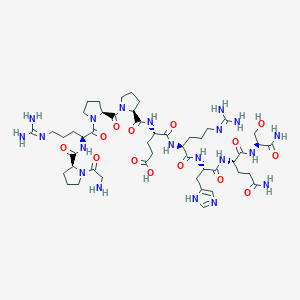

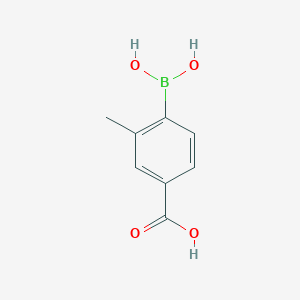
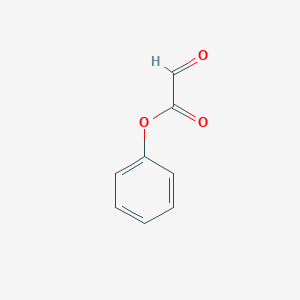
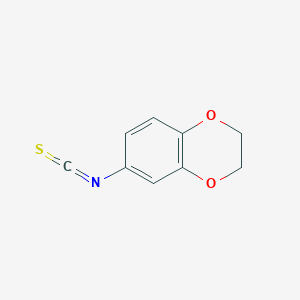
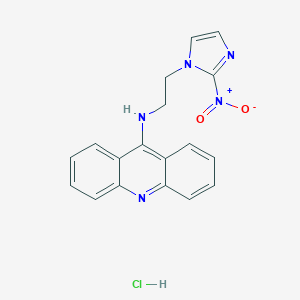
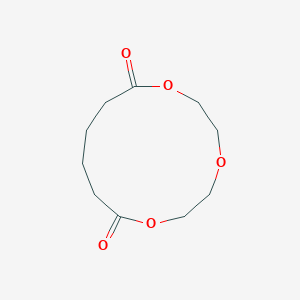
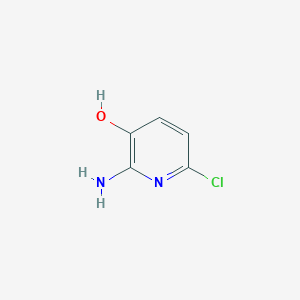
![7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione](/img/structure/B114217.png)
